N-(1,3-benzothiazol-2-yl)-N-benzyl-3-methyl-1,2-oxazole-5-carboxamide
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Overview
Description
N-(1,3-benzothiazol-2-yl)-N-benzyl-3-methyl-1,2-oxazole-5-carboxamide is a complex organic compound that features a benzothiazole ring, a benzyl group, and an oxazole ring
Mechanism of Action
Target of Action
The primary targets of benzothiazole derivatives are often associated with antibacterial and anti-tubercular activities . In the case of anti-tubercular activity, the target is often the DprE1 enzyme .
Mode of Action
Benzothiazole derivatives interact with their targets, such as the DprE1 enzyme, to inhibit their function . This interaction results in the inhibition of the target’s activity, leading to the desired therapeutic effect.
Biochemical Pathways
Benzothiazole derivatives are known to interfere with the functioning of their targets, disrupting the normal biochemical pathways in which these targets are involved .
Pharmacokinetics
A study on similar benzothiazole-arylamide derivatives showed favourable pharmacokinetic profiles . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds would impact their bioavailability, determining the extent and rate at which they reach their target sites in the body.
Result of Action
The result of the compound’s action is the inhibition of the target’s activity. In the context of anti-tubercular activity, this would mean effective inhibition of the DprE1 enzyme, leading to potent anti-tubercular activity .
Biochemical Analysis
Biochemical Properties
Benzothiazole derivatives have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .
Cellular Effects
Benzothiazole derivatives have shown variable activity against different bacterial strains .
Molecular Mechanism
Benzothiazole derivatives have been associated with various mechanisms of action, including enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Some benzothiazole derivatives have shown bactericidal activity, eliminating bacterial strains after 24-hour exposure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-N-benzyl-3-methyl-1,2-oxazole-5-carboxamide typically involves the following steps:
Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of o-aminothiophenol with carbon disulfide in the presence of a base, followed by oxidation.
Formation of Oxazole Ring: The oxazole ring can be synthesized via the cyclization of α-haloketones with primary amides.
Coupling Reactions: The final step involves coupling the benzothiazole and oxazole rings through an amide bond formation, typically using coupling reagents like hydroxybenzotriazole and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride in dimethylformamide as a solvent
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group.
Reduction: Reduction reactions can occur at the oxazole ring.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic substitution can be facilitated by reagents like sulfuric acid or nitric acid.
Major Products
Oxidation: Oxidation of the benzyl group can lead to the formation of benzaldehyde derivatives.
Reduction: Reduction of the oxazole ring can yield amine derivatives.
Substitution: Substitution reactions on the benzothiazole ring can produce various substituted benzothiazole derivatives.
Scientific Research Applications
N-(1,3-benzothiazol-2-yl)-N-benzyl-3-methyl-1,2-oxazole-5-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antibacterial and anticancer agent
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Material Science: It can be used in the development of new materials with specific electronic properties.
Comparison with Similar Compounds
Similar Compounds
N-(1,3-benzothiazol-2-yl)-arylamides: These compounds share the benzothiazole ring and have similar biological activities.
Benzothiazole Derivatives: Compounds like 2-arylbenzothiazole have similar structures and applications.
Uniqueness
N-(1,3-benzothiazol-2-yl)-N-benzyl-3-methyl-1,2-oxazole-5-carboxamide is unique due to the presence of both benzothiazole and oxazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for diverse interactions with biological targets, making it a versatile compound in medicinal chemistry.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-N-benzyl-3-methyl-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2S/c1-13-11-16(24-21-13)18(23)22(12-14-7-3-2-4-8-14)19-20-15-9-5-6-10-17(15)25-19/h2-11H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HECLWWCWMFRBKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)N(CC2=CC=CC=C2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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